1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
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Overview
Description
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential therapeutic and environmental applications. It is a derivative of thalidomide, a drug initially developed as a sedative but later found to have teratogenic effects on developing fetuses.
Mechanism of Action
Mode of Action
It’s worth noting that the pyrrolidine-2,5-dione scaffold is versatile and can interact with various biological targets . The compound’s interaction with its targets and the resulting changes would need further investigation for a comprehensive understanding.
Biochemical Pathways
Compounds with similar structures, such as pyrrolidine-2,5-diones, have been shown to inhibit carbonic anhydrase isoenzymes, which play crucial roles in several biochemical pathways .
Result of Action
Similar compounds have shown inhibitory activity against certain enzymes, suggesting potential biological activity .
Preparation Methods
The synthesis of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione typically involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid. This reaction is carried out in water at 60°C for about 5 hours, yielding the desired product in 40-95% yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to various reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using common reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: Research has explored its potential as an inhibitor for specific enzymes, contributing to the understanding of enzyme-substrate interactions.
Medicine: Its derivative nature from thalidomide has led to investigations into its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione: This compound shares a similar pyrrolidine-2,5-dione scaffold but differs in its substituents, leading to different biological activities.
Thalidomide: As a derivative of thalidomide, this compound retains some of its parent compound’s properties while exhibiting unique characteristics due to its additional functional groups.
Properties
IUPAC Name |
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-11-15(19(22)14-9-5-2-6-10-14)17(21)18(16)12-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZRDVZHJUQWJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308101-38-4 |
Source
|
Record name | 1-BENZYL-3-(HYDROXYANILINO)-2,5-PYRROLIDINEDIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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